molecular formula C8H13NO4 B8721494 Cyclopropanecarboxylic acid,1-[[(1-methylethoxy)carbonyl]amino]-(9CI) CAS No. 259823-85-3

Cyclopropanecarboxylic acid,1-[[(1-methylethoxy)carbonyl]amino]-(9CI)

Cat. No. B8721494
M. Wt: 187.19 g/mol
InChI Key: XORDSWOXKMFSNG-UHFFFAOYSA-N
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Patent
US06441044B1

Procedure details

0.2 g (1.98 mmol) of 1-aminocyclopropane-1-carboxylic acid were initially charged in 10 ml of 12% strength aqueous sodium hydroxide solution. After addition of 0.24 g (1.98 mmol) of isopropyl chloroformate, the pH was adjusted to 9 by dropwise addition of 12% strength aqueous sodium hydroxide solution. The mixture was stirred at room temperature for 14 hours and then, for work-up, extracted twice with methyl tert-butyl ether. The pH was subsequently adjusted to 1-2 using phosphoric acid. The mixture was extracted three times using dichloromethane, the extracts were dried with magnesium sulfate and the solvent was removed, after which the title compound was isolated as a white solid (0.2 g; 54% yield).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([C:5]([OH:7])=[O:6])[CH2:4][CH2:3]1.[OH-].[Na+].Cl[C:11]([O:13][CH:14]([CH3:16])[CH3:15])=[O:12]>>[CH:14]([O:13][C:11]([NH:1][C:2]1([C:5]([OH:7])=[O:6])[CH2:4][CH2:3]1)=[O:12])([CH3:16])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
NC1(CC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0.24 g
Type
reactant
Smiles
ClC(=O)OC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
for work-up, extracted twice with methyl tert-butyl ether
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts were dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)(C)OC(=O)NC1(CC1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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